molecular formula C23H18N4O2 B11536832 N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B11536832
M. Wt: 382.4 g/mol
InChI Key: NQFMINOKBWNGQG-MFKUBSTISA-N
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Description

N-(3-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The reaction can be represented as follows:

Hydrazine derivative+Aldehyde/KetoneSchiff base hydrazone+Water\text{Hydrazine derivative} + \text{Aldehyde/Ketone} \rightarrow \text{Schiff base hydrazone} + \text{Water} Hydrazine derivative+Aldehyde/Ketone→Schiff base hydrazone+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(4-CYANOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and for exploring new pharmacological activities .

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H18N4O2/c1-16-5-11-19(12-6-16)22(28)26-21-4-2-3-20(13-21)23(29)27-25-15-18-9-7-17(14-24)8-10-18/h2-13,15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

NQFMINOKBWNGQG-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)C#N

Origin of Product

United States

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